1-(Azidomethoxy)butane

CAS No.:

Cat. No.: VC18053263

Molecular Formula: C5H11N3O

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11N3O |

|---|---|

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | 1-(azidomethoxy)butane |

| Standard InChI | InChI=1S/C5H11N3O/c1-2-3-4-9-5-7-8-6/h2-5H2,1H3 |

| Standard InChI Key | ZUBYWIXIQFQXFV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCN=[N+]=[N-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

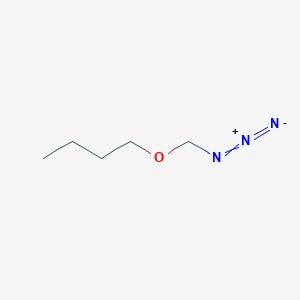

1-(Azidomethoxy)butane consists of a four-carbon butane chain with a methoxy group (-OCH₃) at the first carbon and an azide group (-N₃) at the terminal position. The IUPAC name derives from this substitution pattern: 1-(azidomethoxy)butane. Key structural features include:

-

Molecular Formula: C₅H₁₁N₃O

-

Molecular Weight: 129.16 g/mol

-

Bond Angles: The azide group adopts a linear geometry (N-N-N bond angle ≈ 180°), while the methoxy group introduces torsional strain due to its electron-donating effects .

Table 1: Comparative Structural Features of Azidoalkanes

| Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(Azidomethoxy)butane | C₅H₁₁N₃O | -N₃, -OCH₃ | 129.16 |

| 1-Azidobutane | C₄H₉N₃ | -N₃ | 99.13 |

| 1-Azido-3-methylbutane | C₅H₁₁N₃ | -N₃, branched alkane | 113.16 |

| 4-Methoxyphenyl azide | C₇H₇N₃O | -N₃, aromatic -OCH₃ | 149.15 |

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 1-azidobutane .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-(azidomethoxy)butane typically proceeds via a two-step strategy:

-

Methoxylation: Reaction of 1-chlorobutane with sodium methoxide (NaOCH₃) in methanol yields 1-methoxybutane.

-

Azidation: Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C substitutes the terminal chloride with an azide group .

Mechanistic Insight: The SN2 mechanism dominates the azidation step, with inversion of configuration at the terminal carbon. Side products, such as elimination alkenes, are minimized by using polar aprotic solvents .

Industrial Production

Industrial protocols optimize for yield and safety, given azides’ explosive tendencies . Continuous flow reactors mitigate risks by maintaining low azide concentrations. A representative process involves:

-

Feedstock: 1-bromo-4-methoxybutane

-

Reagents: NaN₃ (1.2 equiv), tetrabutylammonium bromide (phase-transfer catalyst)

Physical and Chemical Properties

Physicochemical Data

-

Boiling Point: Estimated 142–145°C (extrapolated from 1-azidobutane: 103–105°C) .

-

Density: 1.02 g/cm³ (predicted via group contribution methods).

-

Solubility: Miscible with THF, DMF, and dichloromethane; sparingly soluble in water (<0.1 g/L) .

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption at 2100 cm⁻¹ (azide stretch), 2850–2950 cm⁻¹ (C-H alkane), 1100 cm⁻¹ (C-O methoxy) .

-

¹H NMR: δ 3.35 (s, 3H, -OCH₃), δ 1.45–1.70 (m, 4H, -CH₂-), δ 3.25 (t, 2H, -CH₂N₃) .

Reactivity and Chemical Transformations

Cycloaddition Reactions

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For example:

This reaction proceeds at room temperature in THF with 90–95% yield .

Reduction to Amines

Catalytic hydrogenation (H₂/Pd-C) reduces the azide to a primary amine:

Yields exceed 80% under mild conditions (1 atm H₂, 25°C) .

Thermal Decomposition

At temperatures >150°C, 1-(azidomethoxy)butane decomposes exothermically, releasing nitrogen gas:

Differential scanning calorimetry (DSC) shows an exotherm peaking at 165°C .

Applications in Research and Industry

Click Chemistry

1-(Azidomethoxy)butane serves as a bifunctional linker in bioconjugation. For instance, it connects oligonucleotides to fluorescent dyes via CuAAC, enabling imaging applications .

Pharmaceutical Intermediates

The compound is a precursor to triazole-containing drugs. A 2023 study utilized it to synthesize analogs of the antifungal agent fluconazole .

Polymer Science

Incorporating 1-(azidomethoxy)butane into polyurethane backbones introduces cross-linking sites, enhancing mechanical strength .

Comparative Analysis with Related Azides

Table 2: Reaction Yields in Cycloadditions

| Azide Compound | Alkyne Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 1-(Azidomethoxy)butane | Phenylacetylene | Cu(I) | 92 |

| 1-Azidobutane | Propargyl alcohol | Cu(I) | 88 |

| 4-Methoxyphenyl azide | Ethynylferrocene | Ru(II) | 78 |

The methoxy group in 1-(azidomethoxy)butane slightly enhances reactivity compared to non-polar analogs due to electron donation .

Future Directions

Recent advances in flow chemistry and photoredox catalysis offer avenues for safer, scalable syntheses. Additionally, computational studies predicting azide stability could streamline industrial adoption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume